9'''-Methyl salvianolate B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

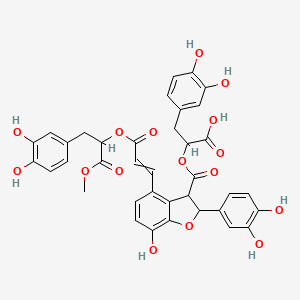

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYGJMZNCIGGFN-NQBFDTSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of 9'''-Methyl Salvianolate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin of 9'''-Methyl salvianolate B, a naturally occurring phenolic acid found in the roots of Salvia miltiorrhiza Bge. (Danshen)[1][2]. As a methylated derivative of the well-studied salvianolate B, this compound is of significant interest for its potential therapeutic applications. This document details its natural source, biosynthetic pathway, and known biological activities, with a focus on providing structured data and experimental context for research and development professionals. While specific quantitative data and detailed experimental protocols for this compound are limited in current literature, this guide consolidates the available information and provides context based on related compounds.

Natural Source and Isolation

This compound is a phytochemical primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bge., a perennial plant widely used in traditional Chinese medicine[1][2]. This plant is the principal source of a variety of bioactive compounds, broadly classified into hydrophilic salvianolic acids and lipophilic tanshinones. This compound belongs to the former group and is considered a derivative of salvianolic acid B[1].

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₃₂O₁₆ | [2] |

| Molecular Weight | 732.7 g/mol | [2] |

| Appearance | Powder | [2] |

| Purity | ≥98% (commercially available standard) | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [2] |

Biosynthesis

The biosynthesis of salvianolic acids in Salvia miltiorrhiza is a complex process that involves the convergence of the phenylpropanoid and tyrosine-derived pathways[5]. While the complete, specific pathway for this compound has not been fully elucidated, the general scheme for its precursor, salvianolic acid B, is understood.

The pathway begins with the synthesis of the primary precursors, caffeic acid (from the phenylpropanoid pathway) and Danshensu (from the tyrosine-derived pathway). These precursors undergo a series of condensation and oxidation reactions to form more complex salvianolic acids, including salvianolic acid B.

The final step in the formation of this compound is the methylation of salvianolate B. This reaction is catalyzed by an O-methyltransferase (OMT). While several OMTs have been identified in Salvia miltiorrhiza, the specific enzyme responsible for the methylation of salvianolate B at the 9'''-position has not yet been characterized in the literature.

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not extensively documented in peer-reviewed literature. However, general methods for the extraction and separation of salvianolic acids from Salvia miltiorrhiza can be adapted. A generalized workflow is presented below.

Figure 2: Generalized workflow for the isolation and purification of salvianolic acids.

A more specific protocol would involve the following key steps, though optimization would be required:

-

Extraction: Pulverized dried roots of Salvia miltiorrhiza are extracted with an aqueous ethanol solution (e.g., 70% ethanol) under reflux or sonication.

-

Preliminary Purification: The crude extract is filtered and concentrated under reduced pressure. The concentrate is then subjected to column chromatography over a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel, eluting with a gradient of methanol in water to separate different classes of compounds.

-

Fractionation: Fractions containing salvianolic acids are collected and combined.

-

Fine Purification: The enriched fraction is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with a small amount of acid (e.g., 0.1% formic acid) is typically used as the mobile phase.

-

Characterization: The purified compound is identified and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of salvianolic acids, particularly salvianolic acid B, has been extensively studied for its antioxidant and anti-inflammatory properties. It is plausible that this compound shares some of these activities.

Inhibition of the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its overactivation is implicated in fibrosis. "Salvianolate," a mixture of salvianolic acids, has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway[6][7]. Salvianolic acid B has also been demonstrated to exert its anti-fibrotic effects through the inhibition of this pathway[8][9]. The proposed mechanism involves the downregulation of TGF-β1 expression and the phosphorylation of Smad2 and Smad3.

Figure 3: Inhibition of the TGF-β/Smad pathway by salvianolates.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines. Salvianolic acid B has been shown to inhibit the activation of the NF-κB pathway[10]. This inhibition is thought to contribute to its anti-inflammatory effects.

Figure 4: Modulation of the NF-κB pathway by salvianolic acid B.

Quantitative Data

Quantitative analysis of this compound in Salvia miltiorrhiza is not widely reported. However, methods such as UPLC-MS/MS have been developed for the quantification of a range of bioactive compounds in this plant, and these methods could be adapted for this compound[11][12][13]. The table below summarizes the lack of specific quantitative data.

| Parameter | Value | Reference(s) |

| Concentration in Salvia miltiorrhiza roots | Not reported in the literature | - |

| Typical yield from extraction | Not reported in the literature | - |

| IC₅₀ for TGF-β pathway inhibition | Not reported in the literature | - |

| IC₅₀ for NF-κB pathway inhibition | Not reported in the literature | - |

Conclusion and Future Directions

This compound is a naturally derived compound with a clear origin in Salvia miltiorrhiza. Its structural relationship to the well-characterized salvianolate B suggests a promising profile of biological activity. However, this technical guide highlights significant gaps in the existing scientific literature. Future research should focus on:

-

Definitive structural elucidation of both 9''- and this compound using advanced NMR techniques to clarify their isomeric relationship.

-

Identification and characterization of the specific O-methyltransferase responsible for the final step in its biosynthesis.

-

Development and publication of detailed protocols for the efficient isolation and purification of this compound.

-

Quantitative analysis of its concentration in various Salvia species and under different growing conditions.

-

In-depth investigation of its biological activities , including quantitative assessment of its effects on key signaling pathways such as TGF-β/Smad and NF-κB, to determine its therapeutic potential.

Addressing these research gaps will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

- 1. 9''-Methyl salvianolate B | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. This compound | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 121521-90-2 | Salvianolic acid B [phytopurify.com]

- 5. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salvianolic Acid B Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 9'''-Methyl Salvianolate B from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9'''-Methyl salvianolate B, a bioactive phenolic acid derived from the roots of Salvia miltiorrhiza (Danshen). This document details its biosynthesis, chemical properties, and known pharmacological activities, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols for extraction, isolation, and quantitative analysis are provided, alongside insights into its potential mechanisms of action involving key signaling pathways. All quantitative data is presented in structured tables for clarity, and critical experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant in the mint family, Lamiaceae, and is a cornerstone of traditional Chinese medicine. Its roots are rich in a variety of bioactive compounds, broadly classified into lipophilic diterpenoids (tanshinones) and hydrophilic phenolic acids (salvianolic acids). Among the latter, this compound is a methylated derivative of salvianolate B that has garnered interest for its potential therapeutic applications. This compound is believed to contribute to the overall pharmacological profile of Salvia miltiorrhiza extracts, particularly in the context of cardiovascular and inflammatory conditions.[1] This guide aims to consolidate the current technical knowledge on this compound for the scientific community.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | 9'-Methyl lithospermate B | [2] |

| CAS Number | 1167424-31-8 | [3] |

| Molecular Formula | C₃₇H₃₂O₁₆ | [3] |

| Molecular Weight | 732.65 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| Purity | >98% (Commercially available) | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4][5] |

Biosynthesis of Salvianolic Acids in Salvia miltiorrhiza

The biosynthesis of salvianolic acids, including the precursor to this compound, is a complex process originating from the phenylpropanoid and tyrosine-derived pathways. While the complete biosynthetic route to this compound is not fully elucidated, the general pathway for salvianolic acids is understood to proceed as follows:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Tyrosine-Derived Pathway: L-tyrosine is converted to 4-hydroxyphenyllactic acid (4-HPLA).

-

Formation of Rosmarinic Acid: 4-coumaroyl-CoA and 4-HPLA are condensed to form rosmarinic acid, a key intermediate.

-

Formation of Salvianolic Acid B: Further enzymatic reactions, which are still under investigation, lead to the formation of more complex structures like salvianolic acid B.

-

Methylation: It is hypothesized that a specific methyltransferase catalyzes the final step of methylation to yield this compound from a salvianolic acid precursor.

Experimental Protocols

Extraction of Salvianolic Acids from Salvia miltiorrhiza

This protocol describes a general method for the extraction of salvianolic acids, which can be further purified to isolate this compound.

3.1.1. Materials and Equipment

-

Dried roots of Salvia miltiorrhiza, powdered

-

75% Methanol in water (v/v)

-

Reflux apparatus or ultrasonic bath

-

Filter paper

-

Rotary evaporator

3.1.2. Procedure

-

Weigh 100 g of powdered Salvia miltiorrhiza root and place it in a round-bottom flask.

-

Add 1 L of 75% methanol.

-

Reflux Method: Heat the mixture to reflux for 2 hours. Ultrasound-Assisted Method: Place the flask in an ultrasonic bath at a frequency of 40 kHz for 30 minutes at 60°C.

-

Allow the mixture to cool to room temperature and filter through filter paper to separate the plant material.

-

The solid residue can be re-extracted under the same conditions to maximize yield.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. This typically involves chromatographic techniques.

3.2.1. Materials and Equipment

-

Crude salvianolic acid extract

-

Silica (B1680970) gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 column

-

Acetonitrile (B52724), methanol, water (HPLC grade)

-

Formic acid or acetic acid

3.2.2. Procedure

-

Silica Gel Chromatography: The crude extract is first subjected to silica gel column chromatography with a gradient elution of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) to obtain fractions enriched in salvianolic acids.

-

Preparative HPLC: The enriched fractions are then purified by Prep-HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The elution is monitored by a UV detector at approximately 280 nm. Fractions corresponding to the peak of this compound are collected.

-

The collected fractions are combined and the solvent is removed under reduced pressure to yield purified this compound.

Quantitative Analysis by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound in an extract.

3.3.1. Materials and Equipment

-

HPLC system with a Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile, water (HPLC grade)

-

Formic acid

-

Syringe filters (0.45 µm)

3.3.2. Chromatographic Conditions

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A time-dependent gradient from a lower to a higher concentration of mobile phase B. A typical gradient might be: 0-10 min, 10-25% B; 10-30 min, 25-50% B; 30-40 min, 50-70% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 286 nm

-

Injection Volume: 10 µL

3.3.3. Procedure

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From this, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Pharmacological Activities and Signaling Pathways

This compound is reported to possess antioxidant and anti-inflammatory properties, though specific mechanistic studies are limited.[6] The activity is often extrapolated from studies on the more abundant salvianolic acid B.

Antioxidant Activity

The antioxidant effects of salvianolic acids are attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant systems. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While not directly demonstrated for this compound, it is plausible that it shares this mechanism with other salvianolic acids.

Anti-inflammatory Activity

The anti-inflammatory effects of salvianolic acids are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. It is hypothesized that this compound may inhibit this pathway, thereby reducing the inflammatory response.

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data for this compound in the public domain. The following tables are placeholders for future research findings.

Table 2: In Vitro Biological Activity of this compound (Hypothetical Data)

| Assay | Cell Line | IC₅₀ (µM) |

| DPPH Radical Scavenging | N/A | Data not available |

| LPS-induced NO Production | RAW 264.7 | Data not available |

| NF-κB Luciferase Reporter | HEK293T | Data not available |

| Nrf2-ARE Luciferase Reporter | HepG2 | Data not available |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cₘₐₓ (ng/mL) | Data not available | Data not available |

| Tₘₐₓ (h) | Data not available | Data not available |

| AUC₀₋ₜ (ng·h/mL) | Data not available | Data not available |

| t₁/₂ (h) | Data not available | Data not available |

| Bioavailability (%) | N/A | Data not available |

Conclusion and Future Directions

This compound is a promising bioactive compound from Salvia miltiorrhiza with potential antioxidant and anti-inflammatory properties. This guide has provided an overview of its origin, chemical nature, and proposed mechanisms of action, along with foundational experimental protocols. However, significant research is still required to fully characterize this molecule. Future studies should focus on:

-

Elucidating the complete biosynthetic pathway, including the identification of the specific methyltransferase involved.

-

Developing and optimizing scalable purification protocols.

-

Conducting comprehensive in vitro and in vivo studies to confirm its effects on the Nrf2 and NF-κB signaling pathways and to determine its efficacy in relevant disease models.

-

Performing detailed pharmacokinetic and toxicological studies to assess its drug development potential.

The information compiled herein serves as a valuable resource for researchers dedicated to the exploration of natural products for therapeutic applications.

References

- 1. 9''-Methyl salvianolate B | TargetMol [targetmol.com]

- 2. 所有产品 | Selleck.cn [selleck.cn]

- 3. 9''-Methyl salvianolate B | 1167424-31-8 | SWB42431 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural Characterization and Identification of Major Constituents in Jitai Tablets by High-Performance Liquid Chromatography/Diode-Array Detection Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and Isolation of 9'''-Methyl Salvianolate B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9'''-Methyl salvianolate B, a naturally occurring phenolic acid. While the compound is known and commercially available, this document presents a representative methodology for its discovery and isolation based on established techniques for structurally similar compounds, alongside a discussion of its putative biological activities.

Introduction

This compound is a methylated derivative of salvianolate B, a prominent water-soluble bioactive compound. It is primarily found in the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine, and has also been identified in Cynoglossum columnae.[1] As a member of the salvianolic acid family, this compound is of significant interest to the scientific community for its potential therapeutic applications, which are believed to stem from its antioxidant and anti-inflammatory properties.[2]

This guide offers a detailed look into the processes that would be involved in the discovery and isolation of this compound, providing researchers with a foundational understanding for its further study and potential drug development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its detection, isolation, and characterization.

| Property | Value | Source |

| IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-[2-[[(E)-2-(3,4-dihydroxyphenyl)ethenyl]oxy]carbonyl-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]prop-2-enoyl]oxy]propanoic acid | Inferred |

| Synonyms | 9'''-Methyllithospermate B | [3] |

| CAS Number | 1167424-32-9 | [1][3][4][5] |

| Molecular Formula | C37H32O16 | [1][3][5] |

| Molecular Weight | 732.64 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [5] |

Discovery and Isolation: A Representative Approach

The discovery of a novel natural product like this compound would typically follow a bioassay-guided fractionation approach. The general workflow for its isolation and characterization is depicted in the following diagram.

The following are detailed protocols for each major stage of the representative isolation process.

3.2.1. Extraction of Crude Salvianolic Acids

-

Preparation of Plant Material: Air-dried roots of Salvia miltiorrhiza are ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is macerated with 70% aqueous ethanol at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3.2.2. Liquid-Liquid Partitioning

-

Suspension: The crude extract is suspended in deionized water.

-

Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, which is typically rich in phenolic compounds, is collected.

-

Drying: The ethyl acetate fraction is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield a semi-purified extract.

3.2.3. Chromatographic Separation and Purification

-

Silica Gel Column Chromatography: The semi-purified extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water containing a small amount of formic acid to improve peak shape. Fractions corresponding to the peak of this compound are collected and lyophilized to obtain the pure compound.

The following table provides a hypothetical summary of the quantitative data that might be expected during the isolation process, based on typical yields for similar compounds.

| Isolation Stage | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |

| Solvent Extraction | 1000 | 150 | 15 | ~10 |

| Liquid-Liquid Partitioning | 150 | 30 | 20 | ~40 |

| Column Chromatography | 30 | 5 | 16.7 | ~80 |

| Preparative HPLC | 5 | 0.5 | 10 | >98 |

Putative Biological Activity and Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation.[2] However, based on the well-documented activities of its parent compound, salvianolate B, it is hypothesized to exert its antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways, namely the NF-κB and Nrf2 pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes. This compound is thought to activate this pathway, leading to the increased expression of cytoprotective genes.

The following diagram illustrates the proposed mechanism of action for this compound on the NF-κB and Nrf2 signaling pathways.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. This guide has provided a representative framework for its isolation and a plausible hypothesis for its mechanism of action based on current knowledge of related compounds. The lack of a dedicated primary publication on its discovery and isolation underscores the need for further research to fully characterize this compound. Detailed studies are required to confirm the proposed experimental protocols, validate its biological activities, and elucidate the specific molecular targets and signaling pathways it modulates. Such research will be invaluable for unlocking the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. 9'-Methyl salvianolate B, CasNo.1167424-32-9 BOC Sciences United States [bocscichem.lookchem.com]

- 5. This compound | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide to 9'''-Methyl Salvianolate B: Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic acid compound that has garnered interest within the scientific community for its potential therapeutic properties.[1] Structurally, it is a methylated derivative of salvianolic acid B, a well-studied bioactive component isolated from the roots of Salvia miltiorrhiza Bge. (Danshen) and also found in Cynoglossum columnae Ten.[2][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its modulation of key signaling pathways.

Chemical Structure and Properties

This compound is characterized by a complex polyphenolic structure. Its chemical identity is confirmed by its molecular formula, C37H32O16, and a molecular weight of 732.64 g/mol .[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C37H32O16 | [5] |

| Molecular Weight | 732.64 g/mol | [5] |

| CAS Number | 1167424-32-9 | [3] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Experimental Protocols

General Protocol for Isolation of Salvianolic Acids from Salvia miltiorrhiza

While a specific protocol for the isolation of this compound is not detailed in the available literature, the following general method for the preparative isolation of the parent compound, salvianolic acid B, can be adapted. This often involves a meticulous extraction and purification process.[1]

1. Extraction:

-

The dried roots of Salvia miltiorrhiza are pulverized and extracted with an ethanol-water mixture.[9]

2. Partitioning:

-

The crude extract is then subjected to liquid-liquid partitioning using various solvents of increasing polarity to separate compounds based on their solubility.

3. Chromatographic Purification:

-

The fraction containing the desired compounds is further purified using chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully employed for the purification of salvianolic acid B, using a two-phase solvent system such as n-hexane-ethyl acetate-ethanol-water.[9] Further purification by preparative high-performance liquid chromatography (HPLC) may be necessary to isolate this compound.

General Protocol for Synthesis of a Related Compound, (±)-Methyl Salvianolate A

A convergent synthesis strategy has been reported for the related compound, (±)-Methyl Salvianolate A, which could potentially be adapted for the synthesis of this compound.[10] The key features of this approach include:

1. Protection of Functional Groups:

-

Multiple hydroxyl groups on the precursor molecules are protected using silyl (B83357) protecting groups.[10]

2. Key Coupling Reactions:

-

A Horner–Wadsworth–Emmons reaction is utilized to form a key carbon-carbon double bond.[10]

3. Deprotection:

-

The silyl protecting groups are removed in the final steps to yield the target molecule.[10]

Biological Activity and Signaling Pathways

The biological activities of this compound are believed to be similar to those of its parent compound, salvianolic acid B, which is known for its antioxidant and anti-inflammatory effects.[1] While specific studies on this compound are limited, research on salvianolic acid B provides strong indications of its potential mechanisms of action, particularly its interaction with the TGF-β/Smad and PI3K/Akt signaling pathways.

Modulation of the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in various diseases. Studies on salvianolate, a mixture containing salvianolic acids, have shown that it can inhibit the TGF-β1/Smad2/3 signaling pathway.[8][11]

Experimental Protocol: Western Blot Analysis of TGF-β/Smad Pathway Proteins

-

Cell Culture and Treatment: Culture relevant cells (e.g., fibroblasts, endothelial cells) and treat with varying concentrations of this compound. Include a positive control (e.g., TGF-β1) and a vehicle control.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate with primary antibodies against key pathway proteins (e.g., TGF-β1, p-Smad2, p-Smad3, Smad4, and Smad7).[11]

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Salvianolic acid B has been shown to modulate the PI3K/Akt pathway, suggesting a similar potential for its methylated derivative.[12]

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

-

Cell Culture and Treatment: Culture appropriate cancer cell lines or other relevant cell types and treat with this compound at various concentrations.

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane and probe with primary antibodies for key proteins in the PI3K/Akt pathway, such as p-PI3K, PI3K, p-Akt, and Akt.[12]

-

Incubate with the appropriate secondary antibody.

-

-

Detection and Analysis: Visualize and quantify the protein bands to determine the effect of this compound on the phosphorylation status and expression levels of the target proteins.

Conclusion

This compound is a promising natural product with a chemical structure that suggests potential for significant biological activity. While research specifically focused on this compound is still emerging, the extensive studies on its parent compound, salvianolic acid B, provide a strong rationale for investigating its effects on key signaling pathways involved in inflammation, fibrosis, and cancer. The experimental protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its spectroscopic properties, develop optimized synthesis and isolation methods, and definitively characterize its biological functions and mechanisms of action.

References

- 1. 9''-Methyl salvianolate B | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scienceopen.com [scienceopen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 9''-Methyl?salvianolate B CAS No:1167424-31-8, CasNo.1167424-31-8 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Transforming Growth Factor-Beta1 (TGF-β1) Inhibits Tumorigenesis of Anaplastic Thyroid Carcinoma Cells Through ERK1/2-NF-κB-PUMA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mibefradil | CAS:116644-53-2 | Calcium channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]

9'''-Methyl Salvianolate B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic acid and a derivative of salvianolic acid B, naturally occurring in the roots of Salvia miltiorrhiza Bge. (Danshen).[1] This compound, along with other salvianolic acids, is of significant interest to the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, biological activities, and detailed experimental protocols for its study.

Chemical and Physical Properties

There appears to be a discrepancy in the literature and commercial databases regarding the CAS number for this compound, with both 1167424-32-9 and 1167424-31-8 being used to refer to this compound or a very closely related isomer. Researchers are advised to verify the specific isomer and corresponding CAS number for their studies. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1167424-32-9 / 1167424-31-8 | [2] |

| Molecular Formula | C37H32O16 | [1] |

| Molecular Weight | 732.64 g/mol | [3] |

| Appearance | Powder | [2] |

| Purity | ≥98% (commercially available) | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Biological Activities and Signaling Pathways

This compound is primarily investigated for its neuroprotective and cardioprotective effects, which are believed to stem from its potent antioxidant and anti-inflammatory activities. These effects are mediated through various signaling pathways.

Neuroprotective Effects

Salvianolic acids have been shown to exert neuroprotective effects in models of cerebral ischemia-reperfusion injury. The proposed mechanisms involve the inhibition of apoptosis and inflammation.

-

Caspase-3 Signaling Pathway: Salvianolates can mitigate neuronal damage by inhibiting the Caspase-3 signaling pathway, a key mediator of apoptosis.

-

TLR4 Signaling Pathway: Salvianolates can also suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by damage-associated molecular patterns released during injury.

Cardioprotective Effects

The cardioprotective properties of salvianolic acids are linked to their ability to mitigate oxidative stress and regulate calcium signaling in cardiomyocytes.

-

Nrf2/HO-1 Signaling Pathway: Salvianolates can enhance the endogenous antioxidant defense system by activating the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

-

Calcineurin/NFATc3 Signaling Pathway: In the context of cardiac hypertrophy and remodeling, salvianolates have been shown to inhibit the Calcineurin/NFATc3 signaling pathway. Calcineurin is a calcium-dependent phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the activation of hypertrophic genes.

Experimental Protocols

The following are representative protocols for assessing the biological activities of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell/animal models.

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or methanol) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the this compound solution to 150 µL of the DPPH solution.

-

For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the this compound solution to 1 mL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value.

-

In Vitro Anti-inflammatory Assay

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with LPS.

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.

-

-

Data Analysis:

-

Determine the percentage of inhibition of NO production compared to the LPS-treated control.

-

In Vivo Neuroprotection Assay

This model is widely used to mimic ischemic stroke and assess the neuroprotective effects of test compounds.

-

Animal Preparation:

-

Use male Sprague-Dawley rats (250-300 g).

-

Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

-

-

Surgical Procedure:

-

Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a nylon monofilament suture (e.g., 4-0) coated with silicone into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

-

Drug Administration:

-

Administer this compound (e.g., via intravenous injection) at a predetermined dose and time point (e.g., at the onset of reperfusion). A dosage range of 5-20 mg/kg can be considered based on studies with related compounds like Salvianolic Acid A.[4]

-

-

Outcome Assessment (at 24 hours post-MCAO):

-

Neurological Deficit Scoring: Evaluate the neurological function using a standardized scoring system (e.g., a 5-point scale).

-

Infarct Volume Measurement: Euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted tissue will remain pale. Quantify the infarct volume using image analysis software.

-

-

Data Analysis:

-

Compare the neurological deficit scores and infarct volumes between the vehicle-treated and this compound-treated groups.

-

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its potential to modulate key signaling pathways involved in neurodegeneration and cardiovascular diseases makes it a valuable subject for further research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists investigating the therapeutic potential of this and related salvianolic acids.

References

An In-Depth Technical Guide to the Biological Activity of 9'''-Methyl Salvianolate B

For Researchers, Scientists, and Drug Development Professionals

Abstract

9'''-Methyl salvianolate B, a methylated derivative of salvianolic acid B, is a phenolic compound naturally occurring in medicinal plants such as Salvia miltiorrhiza (Danshen) and Cynoglossum columnae Ten. While research on this specific molecule is not as extensive as its parent compound, emerging evidence suggests its potential as a bioactive agent with antioxidant and anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound, presenting available data on its biological activities, putative mechanisms of action, and relevant experimental context. The information is intended to provide a foundation for researchers and professionals in drug discovery and development interested in exploring the therapeutic potential of this natural product.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, has a long history of use in traditional Chinese medicine, particularly for the treatment of cardiovascular and cerebrovascular diseases. Its therapeutic effects are attributed to a rich composition of bioactive compounds, broadly classified into hydrophilic salvianolic acids and lipophilic tanshinones. This compound is one such hydrophilic constituent, distinguished by a methyl group modification to the salvianolic acid B backbone. This structural alteration may influence its pharmacokinetic profile and biological activity. This document aims to collate and present the available scientific information specifically pertaining to this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its study and application.

| Property | Value | Source |

| Molecular Formula | C₃₇H₃₂O₁₆ | [1][2] |

| Molecular Weight | 732.64 g/mol | [1][2] |

| CAS Number | 1167424-32-9 | [2][3] |

| Alternate Name | 9'''-Methyllithospermate B | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Biological Activities and Mechanisms of Action

The biological activities of this compound are an active area of investigation. The primary reported activities revolve around its antioxidant and anti-inflammatory potential.

Antioxidant Activity

While direct quantitative studies on the antioxidant capacity of this compound are limited, its structural similarity to salvianolic acid B suggests it likely possesses free radical scavenging properties. The phenolic hydroxyl groups in its structure are characteristic of antioxidant compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are proposed to be a key aspect of its biological function. Preliminary information suggests its involvement in complex signaling pathways related to inflammation.

Potential Signaling Pathway Involvement:

One source suggests that this compound may be involved in the activation of the ROS/NLRP3 inflammasome and the TGF-β/Smad2 signaling pathway . However, it is critical to note that this information is not yet substantiated by detailed published experimental data.

Below is a hypothetical representation of this proposed signaling cascade for illustrative purposes. Further research is required to validate these interactions.

Caption: Putative signaling pathways influenced by this compound.

Potential Therapeutic Applications

Based on its purported antioxidant and anti-inflammatory activities, this compound is being explored for its potential in several therapeutic areas:

-

Cardiovascular Diseases: By mitigating oxidative stress and inflammation, it may offer protective effects against conditions like atherosclerosis and ischemia-reperfusion injury.

-

Neurodegenerative Disorders: Neuroinflammation and oxidative damage are key pathological features of many neurodegenerative diseases. The potential neuroprotective effects of this compound warrant further investigation.

-

Other Inflammation-Related Conditions: Its anti-inflammatory properties could be relevant for a wide range of diseases with an inflammatory component.

Experimental Protocols

In Vitro Antioxidant Activity Assays

A workflow for assessing the antioxidant potential of this compound is depicted below.

Caption: Workflow for in vitro antioxidant activity assessment.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Create a series of dilutions of the compound.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, mix the compound dilutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

b. Cell-Based Reactive Oxygen Species (ROS) Assay:

-

Culture a suitable cell line (e.g., HUVECs, SH-SY5Y) in a 96-well plate.

-

Induce oxidative stress in the cells using an agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

-

Treat the cells with various concentrations of this compound.

-

Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

-

Quantify the reduction in ROS levels in treated cells compared to controls.

In Vitro Anti-inflammatory Activity Assays

A typical workflow to evaluate anti-inflammatory effects is shown below.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

a. Measurement of Pro-inflammatory Cytokines:

-

Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

b. Western Blot for Signaling Proteins:

-

Following treatment and stimulation as described above, lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against key inflammatory signaling proteins (e.g., phospho-NF-κB p65, phospho-p38 MAPK).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

Summary and Future Directions

This compound is a natural product with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. Currently, there is a significant gap in the scientific literature regarding specific quantitative data on its biological efficacy and a detailed elucidation of its molecular mechanisms.

Future research should focus on:

-

Quantitative in vitro studies to determine the IC50/EC50 values for its antioxidant and anti-inflammatory effects.

-

Identification and validation of its direct molecular targets.

-

In-depth investigation of its impact on key signaling pathways , such as the NF-κB, MAPK, and Nrf2 pathways.

-

In vivo studies in relevant animal models of cardiovascular and neurodegenerative diseases to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a starting point for researchers, and it is anticipated that with further investigation, a more comprehensive understanding of the biological activity of this compound will emerge, potentially leading to the development of novel therapeutic agents.

References

9'''-Methyl Salvianolate B: An In-Depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

9'''-Methyl salvianolate B is a phenolic acid and a methylated derivative of salvianolate B, extracted from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine.[1] This compound is of significant interest to the biomedical research community for its potential therapeutic applications, particularly in the context of cardiovascular and neurodegenerative diseases, which are often associated with oxidative stress and inflammation.[1] While research suggests that the mode of action for this compound involves antioxidant and anti-inflammatory pathways, precise mechanisms and comprehensive quantitative data remain subjects of ongoing investigation.[1] This technical guide synthesizes the available information on the antioxidant properties of this compound and related compounds, providing a framework for understanding its potential therapeutic value and guiding future research.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C37H32O16 | [1] |

| Molecular Weight | 732.65 g/mol | [1] |

| CAS Number | 1167424-31-8 | [1] |

| Source | Roots of Salvia miltiorrhiza Bunge | [1] |

Antioxidant Properties: In Vitro Studies

Direct quantitative data on the antioxidant activity of this compound from standardized assays such as DPPH, ABTS, and FRAP are not extensively available in the public domain. However, the antioxidant potential of its parent compound, salvianolic acid B, and other related salvianolic acids has been well-documented, providing a strong basis for inferring the antioxidant capabilities of its methylated derivative.

Salvianolic acids, as polyphenolic compounds, are potent free radical scavengers.[2][[“]] Studies on salvianolic acid B have demonstrated significant scavenging activity against various free radicals, including hydroxyl, superoxide, DPPH, and ABTS radicals, with some reports indicating efficacy comparable to or greater than that of Vitamin C.[2][[“]] The antioxidant activity of these compounds is largely attributed to their chemical structure, which allows them to donate hydrogen atoms to stabilize free radicals.[4]

A study on the methylated metabolites of salvianolic acid A found that these derivatives exhibited fairly high antioxidant potency against in vitro rat liver lipid peroxidation, with IC50 values lower than the parent compound and positive controls.[5] This suggests that methylation may not diminish, and could potentially enhance, the antioxidant activity of salvianolic acids.

Putative Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

While direct evidence for the interaction of this compound with the Keap1-Nrf2 pathway is not yet established, the known activities of related compounds from Salvia miltiorrhiza strongly suggest this as a probable mechanism of action. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Putative Signaling Pathway for this compound

Caption: Putative mechanism of this compound via the Keap1-Nrf2 pathway.

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress, reactive oxygen species (ROS) can oxidize critical cysteine residues on Keap1, leading to a conformational change that releases Nrf2. It is hypothesized that electrophilic compounds, potentially including this compound, can also react with Keap1 cysteines, similarly leading to Nrf2 liberation.

Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhances the cell's capacity to neutralize ROS and combat oxidative damage. Studies on salvianolic acid B have demonstrated its ability to activate the Nrf2 pathway, leading to the upregulation of these protective enzymes.[4][6][7]

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are generalized methodologies for common in vitro antioxidant assays that would be applicable for its evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Workflow for DPPH Assay

Caption: General workflow for determining antioxidant activity using the DPPH assay.

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound (test sample)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Procedure: a. Prepare a stock solution of DPPH in methanol. b. Prepare a series of dilutions of the test sample and the positive control. c. In a microplate or cuvettes, add a fixed volume of the DPPH solution to each dilution of the sample and control. d. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). e. Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.

-

Reagents:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

This compound (test sample)

-

Positive control (e.g., Trolox)

-

-

Procedure: a. Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark for 12-16 hours. b. Dilute the ABTS•+ stock solution with PBS or ethanol to obtain a working solution with a specific absorbance at a given wavelength (e.g., 734 nm). c. Add a small volume of the test sample at various concentrations to the ABTS•+ working solution. d. After a set incubation time, measure the absorbance.

-

Data Analysis:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

-

Reagents:

-

Acetate (B1210297) buffer (pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

-

Ferric chloride (FeCl₃) solution

-

This compound (test sample)

-

Standard (e.g., FeSO₄·7H₂O)

-

-

Procedure: a. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution. b. Warm the FRAP reagent to 37°C. c. Add the test sample to the FRAP reagent and incubate at 37°C for a specified time. d. Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm).

-

Data Analysis:

-

A standard curve is generated using a known concentration of Fe²⁺.

-

The FRAP value of the sample is determined from the standard curve and is expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.

-

Conclusion and Future Directions

This compound, a constituent of the medicinally important plant Salvia miltiorrhiza, holds promise as a therapeutic agent due to its likely antioxidant properties. While direct experimental evidence for its quantitative antioxidant capacity and specific molecular mechanisms is currently limited, the extensive research on related salvianolic acids provides a strong foundation for its potential to mitigate oxidative stress. The putative involvement of the Keap1-Nrf2 signaling pathway is a compelling area for future investigation.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Quantitative Antioxidant Profiling: Conducting systematic in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) to determine its IC50 and TEAC values.

-

Cellular Antioxidant Activity: Assessing its ability to counteract oxidative stress in cellular models.

-

Mechanistic Studies: Investigating its direct interaction with components of the Keap1-Nrf2 pathway and its effect on the expression of downstream antioxidant enzymes.

-

In Vivo Efficacy: Evaluating its protective effects in animal models of diseases associated with oxidative stress.

A comprehensive understanding of the antioxidant properties of this compound will be instrumental in advancing its development as a potential therapeutic agent for a range of oxidative stress-related pathologies.

References

- 1. 9''-Methyl salvianolate B | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 5. Metabolism of salvianolic acid A and antioxidant activities of its methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salvianolic Acid B Inhibits High‐Fat Diet‐Induced Inflammation by Activating the Nrf2 Pathway [agris.fao.org]

The Anti-inflammatory Potential of 9'''-Methyl Salvianolate B: A Technical Guide Based on a Closely Related Analogue

Given the shared structural backbone with the extensively studied salvianolic acid B (Sal B) , this guide will provide an in-depth technical overview of the anti-inflammatory effects of Sal B as a scientifically-grounded proxy. The mechanisms and quantitative data presented herein for Sal B may offer valuable insights into the potential activities of 9'''-Methyl salvianolate B and serve as a foundation for future research into this specific compound. It is crucial for researchers to eventually validate these potential effects directly for this compound.

Salvianolic acid B has demonstrated significant anti-inflammatory effects across a range of preclinical models, primarily through its ability to modulate key signaling pathways involved in the inflammatory response.[5][6] Its activities are multifaceted, encompassing the inhibition of pro-inflammatory mediators, suppression of inflammatory cell activation, and regulation of oxidative stress.

Data Presentation: Quantitative Anti-inflammatory Effects of Salvianolic Acid B

The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory effects of salvianolic acid B from various studies.

In Vitro Anti-inflammatory Activity of Salvianolic Acid B

| Cell Line | Inflammatory Stimulus | Parameter Measured | Treatment Concentration(s) | Observed Effect | Reference |

| THP-1 (human acute monocytic leukemia cells) | Lipopolysaccharide (LPS) | IL-1β and TNF-α mRNA and protein expression | Not specified | Downregulation of IL-1β and TNF-α | [5] |

| RAW264.7 (murine macrophages) | Lipopolysaccharide (LPS) | IL-1β, IL-6, and TNF-α expression | Not specified | Downregulation of inflammatory factors | [7] |

| Rat primary microglia | Lipopolysaccharide (LPS) | Nitric oxide (NO), TNF-α, IL-1β, and reactive oxygen species (ROS) production | Dose-dependent | Significant reduction in NO, TNF-α, IL-1β, and ROS |

In Vivo Anti-inflammatory Activity of Salvianolic Acid B

| Animal Model | Disease/Injury Model | Dosage(s) | Parameter(s) Measured | Observed Effect | Reference |

| Rats | Cirrhosis induced by CCl4 | 12, 24, and 48 mg/kg | TNF-α and IL-6 mRNA expression in the small intestine | Significantly lower expression compared to the non-treatment group | [8][9][10] |

| LDLR-/- mice | Atherosclerosis | Not specified | Blood lipids (TC, TG, LDL-C) and inflammatory factors (IL-1β, IL-6, TNF-α) | Decreased levels of blood lipids and inflammatory factors | [7] |

Key Signaling Pathways in the Anti-inflammatory Action of Salvianolic Acid B

Salvianolic acid B exerts its anti-inflammatory effects by modulating several critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Salvianolic acid B has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of downstream inflammatory mediators.[6][7]

Figure 1: Inhibition of the NF-κB signaling pathway by Salvianolic Acid B.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The MAPK family includes ERK, JNK, and p38 MAPK. Activation of these pathways can lead to the production of pro-inflammatory cytokines and enzymes. Salvianolic acid B has been demonstrated to inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory cascade.[7]

Figure 2: Modulation of the MAPK signaling pathway by Salvianolic Acid B.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Salvianolic acid B has been shown to suppress the activation of the NLRP3 inflammasome.[6]

Figure 3: Inhibition of the NLRP3 inflammasome pathway by Salvianolic Acid B.

Experimental Protocols for Assessing Anti-inflammatory Activity

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like salvianolic acid B. These can serve as a template for designing studies on this compound.

In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with LPS.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite (B80452) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic acute inflammation model in rodents to assess the anti-inflammatory activity of a compound.

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Randomly divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at different doses. The control group receives the vehicle.

-

Induction of Edema: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion and Future Directions

While this compound holds potential as an anti-inflammatory agent due to its structural similarity to the well-characterized salvianolic acid B, there is a clear and urgent need for direct experimental evidence. The data and protocols presented for salvianolic acid B in this guide offer a robust framework for initiating such investigations.

Future research should focus on:

-

In vitro studies to determine the IC₅₀ values of this compound for the inhibition of key inflammatory mediators like NO, PGE₂, TNF-α, IL-6, and IL-1β in relevant cell lines (e.g., macrophages, microglia).

-

Mechanism of action studies to investigate the effects of this compound on the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways using techniques such as Western blotting, reporter gene assays, and immunofluorescence.

-

In vivo studies using established models of acute and chronic inflammation to evaluate the efficacy, dose-response relationship, and safety profile of this compound.

Such dedicated research will be crucial to unlock the full therapeutic potential of this compound and to validate the promising, yet indirect, evidence suggested by the activities of its close analogue, salvianolic acid B.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9''-Methyl salvianolate B | 1167424-31-8 | SWB42431 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]

- 7. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes | MDPI [mdpi.com]

- 8. wjgnet.com [wjgnet.com]

- 9. wjgnet.com [wjgnet.com]

- 10. Salvianolate inhibits cytokine gene expression in small intestine of cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 9'''-Methyl Salvianolate B: A Technical Guide